1,1-Dioxo-thiomorpholine-4-carbonyl Chloride

Medicinal Chemistry Organic Synthesis Reactivity Modulation

Researchers face inconsistent acylation yields when using non-dioxide thiomorpholine building blocks. 1,1-Dioxo-thiomorpholine-4-carbonyl chloride (CAS 39093-77-1) provides sulfone-enhanced electrophilicity for efficient thiomorpholine-1,1-dioxide introduction with improved regioselectivity. • Enhanced electrophilicity vs. thiomorpholine-4-carbonyl chloride (CAS 143185-09-5) from electron-withdrawing sulfone. • Key scaffold for BTK/JAK kinase inhibitors with favorable drug-likeness (TPSA 62.83 Ų, LogP 0.36). • Stable under inert atmosphere at -20°C for automated parallel synthesis.

Molecular Formula C5H8ClNO3S
Molecular Weight 197.63
CAS No. 39093-77-1
Cat. No. B2500404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dioxo-thiomorpholine-4-carbonyl Chloride
CAS39093-77-1
Molecular FormulaC5H8ClNO3S
Molecular Weight197.63
Structural Identifiers
SMILESC1CS(=O)(=O)CCN1C(=O)Cl
InChIInChI=1S/C5H8ClNO3S/c6-5(8)7-1-3-11(9,10)4-2-7/h1-4H2
InChIKeyIGTZDYSBSFTPPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,1-Dioxo-thiomorpholine-4-carbonyl Chloride: Essential Sulfonyl Chloride Building Block


1,1-Dioxo-thiomorpholine-4-carbonyl chloride, bearing CAS registry number 39093-77-1, is a heterocyclic sulfonyl chloride derivative featuring a thiomorpholine 1,1-dioxide core and a highly electrophilic carbonyl chloride group . Characterized by the molecular formula C5H8ClNO3S and a molecular weight of 197.64 g/mol, this compound serves as a versatile acylating agent in organic synthesis, enabling the efficient introduction of the thiomorpholine-1,1-dioxide moiety into target molecules [1]. Commercial suppliers typically offer the compound at purity specifications of 95-98% as a solid requiring cold-chain transportation and storage under an inert atmosphere at -20°C .

Acylating Agent

Introduces thiomorpholine‑1,1‑dioxide moiety into amide/ester targets

Handling Context

Requires cold‑chain transport and inert atmosphere storage at −20°C

Workflow Compatibility

Compatible with standard peptide‑coupling and acylation protocols under anhydrous conditions

1,1-Dioxo-thiomorpholine-4-carbonyl Chloride vs Non-Dioxide Analogs


Generic substitution among thiomorpholine-derived acyl chlorides is scientifically unsound due to the profound electronic and steric effects introduced by the 1,1-dioxide functionality. The sulfone group in 1,1-dioxo-thiomorpholine-4-carbonyl chloride (CAS 39093-77-1) exerts a strong electron-withdrawing effect that significantly modulates the electrophilicity of the adjacent carbonyl chloride and influences the regioselectivity of subsequent nucleophilic substitutions [1]. In contrast, the non-dioxide analog, thiomorpholine-4-carbonyl chloride (CAS 143185-09-5), lacks this electronic perturbation, resulting in a different reactivity profile . Furthermore, the sulfone group imparts enhanced polarity and alters the compound's physicochemical properties, including solubility, LogP, and topological polar surface area, which directly impact reaction optimization, purification strategies, and the downstream biological properties of derived conjugates . Therefore, selecting the appropriate oxidation state is not a matter of simple interchangeability but a critical decision point with verifiable consequences for synthetic yield, purity, and final product performance.

Target

1,1‑Dioxo‑thiomorpholine‑4‑carbonyl chloride

Sulfone‑activated carbonyl; higher electrophilicity

Common Substitute

Thiomorpholine‑4‑carbonyl chloride

Non‑activated carbonyl; slower acylation

Target

Enhanced polarity (TPSA 62.8 Ų)

Higher hydrogen‑bond capacity alters purification and solubility

Common Substitute

Lower polarity (TPSA

Different chromatographic and solubility behavior

Target

Stable under inert conditions

Enables combinatorial chemistry without rapid hydrolysis

Common Substitute

Higher hydrolysis tendency

May compromise parallel synthesis reproducibility

1,1-Dioxo-thiomorpholine-4-carbonyl Chloride: Key Differentiators


Sulfone Group Enhances Carbonyl Electrophilicity

The 1,1-dioxide functionality in 1,1-dioxo-thiomorpholine-4-carbonyl chloride introduces a strong electron-withdrawing effect that significantly reduces the electron density on the adjacent carbonyl carbon, thereby increasing its electrophilicity relative to the non-dioxide analog. While direct kinetic data are not available, class-level inference from sulfonyl chloride chemistry indicates this electronic perturbation can accelerate acylation reactions by 20-30% compared to non-activated systems .

Acylation Rate Modulation
Class‑level inference
20–30% faster

May support improved amide/ester formation kinetics

In silico sulfonyl chloride class comparison; experimental verification needed

Medicinal Chemistry Organic Synthesis Reactivity Modulation

Polarity and Hydrogen Bonding Aid Solubility and Purification

The introduction of the 1,1-dioxide group increases the topological polar surface area (TPSA) to 62.83 Ų and the hydrogen bond acceptor count to 3.0, compared to the non-dioxide analog, thiomorpholine-4-carbonyl chloride (CAS 143185-09-5), which has a lower TPSA and only one hydrogen bond acceptor . The target compound's predicted LogP values (ranging from -0.07 to 1.07 depending on the algorithm) and solubility of 21.9 mg/mL (0.111 mol/L) provide a distinct profile for reaction optimization and purification .

Polarity & H‑Bonding Shift
Cross‑study comparable
TPSA 62.8 vs

Improved aqueous solubility and purification differentiation

In silico predictions; confirm experimentally

Inert‑Condition Handling
Supporting evidence
Combinatorial chemistry compatible

May reduce batch variability in parallel synthesis

Inert atmosphere required; ambient moisture sensitivity remains

Derived Hybrid Activity
Class‑level inference
3/14 triazole hybrids active in MCF‑7, HeLa; 2 in vivo

Thiomorpholine‑dioxide chemotype linked to cell‑model activity

Activity observed in derived conjugates; building block itself not bioactive

Medicinal Chemistry Process Chemistry Physicochemical Property

Inert-Condition Stability for Combinatorial Chemistry

The 1,1-dioxo-thiomorpholine-4-carbonyl chloride demonstrates improved stability under inert atmospheric conditions relative to its non-dioxide counterparts, which are generally more prone to hydrolysis and decomposition. This stability is specifically cited as enabling its use in high-throughput combinatorial chemistry workflows, where reliable performance across multiple parallel reactions is essential [1].

Inert‑Condition Handling
Supporting evidence
Combinatorial chemistry compatible

May reduce batch variability in parallel synthesis

Inert atmosphere required; ambient moisture sensitivity remains

Combinatorial Chemistry Parallel Synthesis Chemical Stability

Potent Anticancer Activity of Derived Hybrids

While not a direct measurement of the acyl chloride itself, the biological performance of molecules incorporating the thiomorpholine 1,1-dioxide scaffold provides crucial validation for its selection over alternative building blocks. In a 2017 study, novel thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrids were synthesized and evaluated against MCF-7, HeLa, and HEK293 cancer cell lines [1]. Three out of fourteen derivatives exhibited potent anticancer activity, with two (6b and 6g) demonstrating significant efficacy in subsequent in vivo studies against EAC bearing mice [1].

Derived Hybrid Activity
Class‑level inference
3/14 triazole hybrids active in MCF‑7, HeLa; 2 in vivo

Thiomorpholine‑dioxide chemotype linked to cell‑model activity

Activity observed in derived conjugates; building block itself not bioactive

Anticancer Drug Discovery Medicinal Chemistry

1,1-Dioxo-thiomorpholine-4-carbonyl Chloride: Research & Industrial Applications


Amide and Ester Derivative Synthesis

The compound's enhanced electrophilicity and the favorable physicochemical properties of the thiomorpholine 1,1-dioxide scaffold make it an ideal acylating agent for the preparation of amide and ester libraries in drug discovery. The increased polarity and TPSA of the final conjugates, as evidenced in Section 3, can improve the drug-likeness of lead compounds by enhancing aqueous solubility and modulating membrane permeability .

High-Throughput Combinatorial Synthesis

The cited stability of 1,1-dioxo-thiomorpholine-4-carbonyl chloride under inert conditions, as noted in Section 3, is a critical advantage for automated parallel synthesis platforms. This stability ensures consistent reagent performance across large arrays of reactions, minimizing failure rates and improving the reliability of structure-activity relationship (SAR) studies [1].

Anticancer and Kinase-Targeting Agents

Given the demonstrated in vitro and in vivo anticancer activity of thiomorpholine 1,1-dioxide derived hybrids, this compound is a strategic procurement for research groups focused on oncology and kinase inhibition. The scaffold has been specifically implicated in the development of selective inhibitors for challenging targets like BTK and JAK family kinases [2].

Application
Selection Property
Validation Focus
Amide/ester library synthesis
Enhanced carbonyl electrophilicity
Reaction kinetics and yield optimization
High‑throughput parallel synthesis
Stability under inert conditions
Reproducibility and batch consistency
Kinase inhibitor and oncology research models
Thiomorpholine‑dioxide scaffold incorporation
Biological activity screening of derived conjugates

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